
2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable diol. One common method is the reaction of 3-tert-butyl-5-(1-methylcyclopropyl)phenylboronic acid with pinacol in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include boronic acids, borates, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is explored for its potential as a molecular probe in biological studies, including enzyme inhibition and protein labeling.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment and drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and electronic devices, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets such as enzymes and proteins. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. This interaction is crucial in its applications as an enzyme inhibitor and molecular probe.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the tert-butyl and methylcyclopropyl groups.
Pinacolborane: Another boronic ester with a different diol component, used in similar synthetic applications.
Cyclohexylboronic Acid: A boronic acid with a cyclohexyl group, offering different steric and electronic properties.
Uniqueness
2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which provide distinct steric and electronic effects. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C20H31BO2 |
|---|---|
分子量 |
314.3 g/mol |
IUPAC名 |
2-[3-tert-butyl-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H31BO2/c1-17(2,3)14-11-15(20(8)9-10-20)13-16(12-14)21-22-18(4,5)19(6,7)23-21/h11-13H,9-10H2,1-8H3 |
InChIキー |
JCBWQCCCKFEQEP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(C)(C)C)C3(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


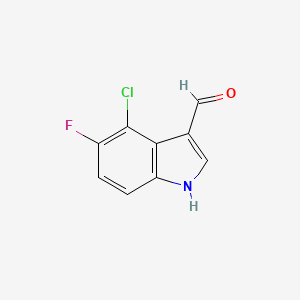
![4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone](/img/structure/B13989194.png)
![4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol](/img/structure/B13989200.png)
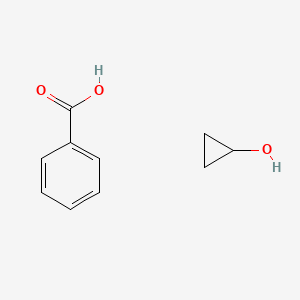
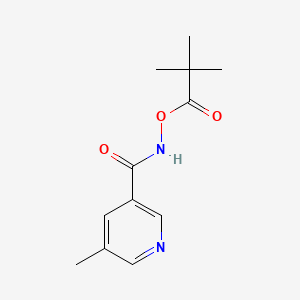



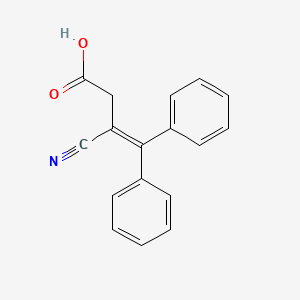
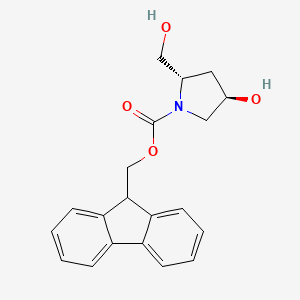
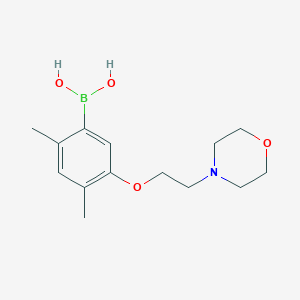
![Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-](/img/structure/B13989277.png)
![6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13989286.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)
